Welcome to the BenchChem Online Store!
molecular formula C9H6N2O5 B8491145 5-Methyl-6-nitro-1H-benzo[d][1,3]oxazine-2,4-dione

5-Methyl-6-nitro-1H-benzo[d][1,3]oxazine-2,4-dione

Cat. No. B8491145
M. Wt: 222.15 g/mol
InChI Key: RTSIZCSHAVXMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06967198B2

Procedure details

5-Methyl-6-nitro-1H-benzo[d][1,3]oxazine-2,4-dione (8 g, 36.0 mmol) prepared from 2-Amino-6-methyl-benzoic acid (Aldrich) as described by Abood, N. A., et al. (1997) Bioorganic & Med. Chem. Lett. 7: 2105-2108 and sodium carbonate (3.82, 36.0 mmol) were stirred in methanol (180 mL, 0.1 M) at 0° C. for 0.5 hours and then at ambient temperature for 3 hours. Strongly acidic ion-exchange resin (Dowex® 50 WX4-200) was added until neutral pH and the solution was filtered. The solvent was removed under reduced pressure and silica gel chromatography (60:40 hexane/ethyl acetate) afforded Intermediate 1(a) (6.59 g) in 87% yield.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
36 mmol
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:11]2[C:10](=[O:12])[O:9][C:8](=O)[NH:7][C:6]=2[CH:5]=[CH:4][C:3]=1[N+:14]([O-:16])=[O:15].NC1C=CC=C(C)C=1C(O)=O.C(=O)([O-])[O-].[Na+].[Na+]>CO>[CH3:8][O:9][C:10](=[O:12])[C:11]1[C:6]([NH2:7])=[CH:5][CH:4]=[C:3]([N+:14]([O-:16])=[O:15])[C:2]=1[CH3:1] |f:2.3.4|

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
CC1=C(C=CC=2NC(OC(C21)=O)=O)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)O)C(=CC=C1)C
Step Two
Name
Quantity
36 mmol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Name
Quantity
180 mL
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Strongly acidic ion-exchange resin (Dowex® 50 WX4-200) was added until neutral pH
FILTRATION
Type
FILTRATION
Details
the solution was filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure and silica gel chromatography (60:40 hexane/ethyl acetate)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC(C1=C(C(=CC=C1N)[N+](=O)[O-])C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.59 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 87.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.